Mechanistic Divergence in Thermal Decomposition: Ethyl Isocyanate vs. t-Butyl Isocyanate
The thermal decomposition pathway of ethyl isocyanate is mechanistically distinct from that of t-butyl isocyanate. While t-butyl isocyanate decomposes almost exclusively via a unimolecular elimination route yielding isobutene and HNCO, ethyl isocyanate undergoes decomposition via a competing free-radical chain mechanism that generates CO, CH₄, and HCN (or CH₃CN) alongside the unimolecular pathway [1]. This fundamental mechanistic divergence has direct implications for process safety and byproduct management.
| Evidence Dimension | Thermal decomposition mechanism |
|---|---|
| Target Compound Data | Competing unimolecular elimination and free-radical chain pathways; products include isobutene, HNCO, CO, CH₄, HCN, and CH₃CN |
| Comparator Or Baseline | t-Butyl isocyanate: almost exclusively unimolecular elimination to isobutene and HNCO |
| Quantified Difference | Mechanistic divergence: ethyl isocyanate exhibits a competitive free-radical chain pathway absent in t-butyl isocyanate |
| Conditions | Gas-phase thermal decomposition at 380–530°C |
Why This Matters
For high-temperature processes or thermal hazard assessments, ethyl isocyanate generates a distinct and more complex byproduct profile (including toxic HCN) compared to t-butyl isocyanate, necessitating different safety and scrubbing protocols.
- [1] Blake PG, Ijadi-Maghsoodi S. The kinetics and mechanism of thermal decomposition of alkyl isocyanates. International Journal of Chemical Kinetics. 1983;15:609-618. View Source
